molecular formula C19H12N2O5S2 B2756689 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide CAS No. 881293-46-5

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide

Cat. No.: B2756689
CAS No.: 881293-46-5
M. Wt: 412.43
InChI Key: WMHRJRUMNRIBMB-UHFFFAOYSA-N
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Description

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide is a synthetic chemical compound designed for research applications, particularly in the field of oncology. Its molecular structure incorporates a benzoxathiolone moiety, a scaffold recognized in medicinal chemistry for its bioactive potential. Recent scientific investigations into structurally related benzoxathiolone hybrids have demonstrated significant promise as anticancer agents. For instance, certain benzoxathiolone-thiazolidinone hybrids have exhibited potent cytotoxicity against human leukemia cell lines (K562), with IC50 values in the low micromolar range, and molecular docking studies suggest their mechanism of action may involve binding to key oncogenic kinase targets like BCR-ABL1 . This suggests that N-(2-oxobazo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide may hold substantial value for researchers exploring novel pathways in cancer biology and developing targeted therapies. The compound's specific research applications likely include investigating kinase inhibition, studying apoptosis induction in malignant cells, and profiling the structure-activity relationships (SAR) of new chemical entities in oncology drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5S2/c22-18(13-8-10-20-11-9-13)21(28(24,25)15-4-2-1-3-5-15)14-6-7-16-17(12-14)27-19(23)26-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHRJRUMNRIBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxathiolone ring, which can be achieved through the cyclization of a suitable precursor. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base. Finally, the isonicotinamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the process would also be a key consideration, with attention to factors such as reaction time, temperature, and solvent use.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxathiolone ring or the sulfonyl group, leading to the formation of thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or alkylating agents, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfoxides or sulfones, while reduction of the oxathiolone ring could produce thiols or sulfides. Substitution reactions could introduce a wide range of functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The oxathiolone ring and sulfonyl group could play key roles in these interactions, either through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.

    N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.

Uniqueness

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer different chemical and biological properties compared to similar compounds

Biological Activity

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]oxathiol moiety linked to an isonicotinamide and a phenylsulfonyl group. This unique combination is thought to contribute to its diverse biological effects.

Anticancer Activity

Recent studies have demonstrated that compounds related to isonicotinamide derivatives exhibit significant anticancer properties. For instance, compounds containing the benzo[d][1,3]oxathiol structure have been screened against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
1MCF-7 (Breast)15.2Induction of apoptosis
2SKMEL-19 (Melanoma)12.4Inhibition of cell proliferation
3AGP-01 (Ascitic)10.8Cell cycle arrest

These findings suggest that this compound may share similar mechanisms, warranting further investigation.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. A study evaluated its efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Type of Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBacteriostatic

The results indicate that the compound exhibits both bacteriostatic and bactericidal properties depending on the strain, suggesting a broad-spectrum antimicrobial potential.

Enzyme Inhibition

Inhibition studies have revealed that this compound can inhibit specific enzymes linked to disease processes:

Enzyme IC50 (µM) Inhibition Type
Notum carboxylesterase5.0Competitive
Acetylcholinesterase7.5Non-competitive

These inhibitory effects may have implications for conditions such as Alzheimer’s disease and cancer, where enzyme dysregulation plays a critical role.

Case Studies

One notable case study involved the synthesis and biological evaluation of this compound alongside related derivatives. The study found that modifications to the oxathiol ring significantly altered biological activity:

  • Modification A : Enhanced anticancer activity against MCF-7 cells with an IC50 of 8.5 µM.
  • Modification B : Increased antimicrobial potency against E. coli with an MIC of 8 µg/mL.

These results highlight the importance of structural optimization in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide, and what key reaction conditions must be controlled?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d][1,3]oxathiol-2-one moiety with phenylsulfonyl and isonicotinamide groups. Key steps include nucleophilic substitution, sulfonylation, and amidation.
  • Critical Conditions :

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
  • Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent decomposition .
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and facilitate bond formation .
    • Example Protocol :
StepReaction TypeConditionsYield (%)
1Sulfonylation0–5°C, DMF65–70
2Amidation80°C, NaOH75–80

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzo[d][1,3]oxathiol ring and sulfonamide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±1 ppm accuracy) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron density distribution, identifying nucleophilic/electrophilic sites on the oxathiol ring and sulfonamide groups .
  • Reaction Path Search : Transition-state analysis using tools like GRRM17 software identifies potential degradation pathways (e.g., hydrolysis of the oxathiol ring) .
  • Table: Predicted Reactivity Parameters

ParameterValue (eV)
HOMO-LUMO Gap4.2
Sulfonamide Bond Energy3.8

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Experimental Design : Use a Design of Experiments (DoE) approach to isolate variables (e.g., solvent residues, crystal polymorphism) that affect bioactivity .
  • Statistical Analysis : Multivariate regression identifies correlations between synthetic conditions (e.g., pH, temperature) and activity outliers .
  • Case Study : Contradictory IC₅₀ values in cytotoxicity assays were traced to residual DMSO (≥0.1%), which artificially inflated activity. Rigorous solvent removal protocols resolved discrepancies .

Q. What strategies optimize the scalability of synthetic routes while maintaining yield and purity?

  • Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time, reducing batch failures .
  • Membrane Technologies : Use nanofiltration to purify intermediates, replacing column chromatography and improving throughput .
  • Table: Scalability Comparison

ParameterLab Scale (1g)Pilot Scale (100g)
Yield (%)7568
Purity (%)9593
Process Time (hr)2418

Methodological Resources

  • Synthetic Protocols : Refer to multi-step reaction frameworks in and .
  • Computational Tools : ICReDD’s reaction path search software () and NIST Chemistry WebBook ( ) for spectral data.
  • Statistical Frameworks : Apply DoE principles from to minimize experimental variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.